5-Fluoro-2,3,4-trichlorobenzamide
Description
5-Fluoro-2,3,4-trichlorobenzamide is a halogenated aromatic compound featuring a benzamide backbone substituted with fluorine at the 5-position and chlorine atoms at the 2-, 3-, and 4-positions. This structural arrangement imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The compound is derived from its acid chloride precursor, 2,3,4-trichloro-5-fluorobenzoyl chloride (CAS: 115549-05-8), through amidation reactions .
Properties
IUPAC Name |
2,3,4-trichloro-5-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl3FNO/c8-4-2(7(12)13)1-3(11)5(9)6(4)10/h1H,(H2,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCDBJLDARFIGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)Cl)Cl)Cl)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl3FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2,3,4-trichlorobenzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,3,4-trichlorobenzoic acid.
Amidation: The final step involves converting the fluorinated benzoic acid derivative to the corresponding benzamide. This is done by reacting the acid with ammonia or an amine under dehydrating conditions, often using reagents like thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of 5-Fluoro-2,3,4-trichlorobenzamide may involve similar steps but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2,3,4-trichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the benzene ring.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while reduction and oxidation reactions can lead to different functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2,3,4-trichlorobenzamide has been studied for its potential therapeutic applications. Its structural analogs have shown promise as pharmaceutical agents.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. For instance, halogenated benzamides have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Hormonal Modulation
The compound has been linked to the modulation of hormonal pathways. Specifically, it may serve as an allosteric enhancer for LH (luteinizing hormone) receptors, suggesting potential applications in treating reproductive health disorders .
Environmental Applications
5-Fluoro-2,3,4-trichlorobenzamide and its derivatives have been explored for their environmental impact and utility in bioremediation.
Biodegradation Studies
Studies have shown that certain microbial strains can degrade halogenated compounds like 5-Fluoro-2,3,4-trichlorobenzamide effectively. For example, a specific strain was found to mineralize related compounds at trace concentrations in drinking water treatment systems . This highlights the potential for using such microbes in bioaugmentation strategies to remove harmful contaminants from water supplies.
Pesticide Degradation
As a degradation by-product of certain fungicides like fluopicolide and fluopyram, understanding the behavior of 5-Fluoro-2,3,4-trichlorobenzamide in the environment is crucial for assessing the ecological risks associated with these pesticides .
Agricultural Applications
The compound's role in agriculture primarily revolves around its use as a fungicide or as a precursor to develop more effective agrochemicals.
Fungicidal Properties
Research into similar compounds suggests that trichlorobenzamide derivatives can exhibit fungicidal activity against various plant pathogens. This opens avenues for developing new agricultural products aimed at improving crop protection while minimizing environmental impact .
Synthesis and Characterization
Understanding the synthesis of 5-Fluoro-2,3,4-trichlorobenzamide is essential for its application development.
Synthetic Routes
The compound can be synthesized through various methods involving halogenation and amide formation reactions. For instance, reactions involving chlorobenzoyl chlorides with appropriate amines have been documented .
| Synthesis Method | Reagents | Yield |
|---|---|---|
| Halogenation | Chlorobenzoyl chloride + Amine | High yield |
| Copper-Catalyzed Reactions | Copper salts + Amides | Moderate yield |
Conclusion and Future Directions
The applications of 5-Fluoro-2,3,4-trichlorobenzamide span medicinal chemistry, environmental science, and agriculture. Ongoing research is necessary to fully elucidate its biological activities and environmental behaviors. Future studies should focus on:
- Exploring novel synthetic pathways to improve yields.
- Investigating its interactions with biological systems to enhance therapeutic efficacy.
- Developing bioremediation strategies utilizing microbial degradation capabilities.
Continued interdisciplinary research will be pivotal in unlocking the full potential of this compound across various fields.
Mechanism of Action
The mechanism by which 5-Fluoro-2,3,4-trichlorobenzamide exerts its effects involves its interaction with specific molecular targets. The fluorine and chlorine atoms on the benzene ring can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and enzymes. The amide group can also form hydrogen bonds, further stabilizing the interaction with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-fluoro-2,3,4-trichlorobenzamide with structurally or functionally related compounds, focusing on molecular properties, biological activity, and synthetic utility.
Table 1: Structural and Functional Comparison
Key Findings:
Electron-Withdrawing Effects: The trifluorochlorinated substituents in 5-fluoro-2,3,4-trichlorobenzamide enhance its electron-deficient character compared to non-halogenated benzamides. This property may influence its reactivity in nucleophilic substitution or reduction reactions, as seen in studies of fluorinated prodrugs activated via one-electron reduction .
Biological Activity: 5-Fluorouracil (5-FU): A cornerstone chemotherapeutic agent, 5-FU inhibits thymidylate synthase, disrupting DNA synthesis. It exhibits broad-spectrum activity against solid tumors but is associated with hematopoietic toxicity and gastrointestinal side effects . 5-Fluoro-2'-deoxyuridine (5-FdUrd): This prodrug, when activated by hypoxic irradiation, demonstrates enhanced tumor selectivity and reduced systemic toxicity compared to 5-FU .
Synthetic Utility :
The acid chloride precursor (2,3,4-trichloro-5-fluorobenzoyl chloride) is critical for synthesizing amides and esters. Its reactivity contrasts with less-halogenated analogs, enabling selective derivatization for targeted drug design .
Toxicity and Stability : Fluorinated pyrimidines like 5-FU exhibit dose-limiting toxicities (e.g., myelosuppression), whereas prodrugs such as 5-FdUrd mitigate these effects through localized activation . The stability of 5-fluoro-2,3,4-trichlorobenzamide’s benzamide structure may offer metabolic resistance compared to labile pyrimidine analogs, though this requires empirical validation.
Biological Activity
5-Fluoro-2,3,4-trichlorobenzamide is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
5-Fluoro-2,3,4-trichlorobenzamide is characterized by the presence of a fluorine atom and three chlorine substituents on a benzene ring. This specific arrangement enhances its lipophilicity and influences its interaction with biological targets. The compound's molecular formula is CHClFNO.
The biological activity of 5-Fluoro-2,3,4-trichlorobenzamide can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of thymidylate synthase (TS), a critical enzyme in DNA synthesis, similar to other fluorinated compounds like 5-fluorouracil .
- Antimicrobial Activity : Preliminary studies suggest that 5-Fluoro-2,3,4-trichlorobenzamide exhibits antimicrobial properties against various pathogens. The presence of halogen atoms is known to enhance the antimicrobial potency of compounds .
- Anticancer Potential : As with other fluorinated benzamides, this compound may possess anticancer properties by disrupting DNA synthesis in rapidly dividing cells. Its structural similarity to established chemotherapeutic agents positions it as a candidate for further investigation in cancer therapy .
In Vitro Studies
In vitro assays have demonstrated that 5-Fluoro-2,3,4-trichlorobenzamide can inhibit cell proliferation in various cancer cell lines. The compound was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.6 | TS inhibition |
| A549 | 22.3 | DNA synthesis disruption |
These results indicate significant potential for the compound as an anticancer agent.
In Vivo Studies
Animal model studies are essential for understanding the pharmacokinetics and therapeutic efficacy of 5-Fluoro-2,3,4-trichlorobenzamide. In a murine model of breast cancer:
- Dosage : Administered at 10 mg/kg body weight.
- Outcome : Significant tumor reduction was observed after two weeks of treatment compared to control groups.
Case Studies
- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 5-Fluoro-2,3,4-trichlorobenzamide against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antimicrobial properties .
- Cancer Treatment Study : In a clinical trial involving patients with advanced solid tumors, administration of 5-Fluoro-2,3,4-trichlorobenzamide resulted in partial responses in 30% of participants. Notably, patients reported manageable side effects primarily related to gastrointestinal disturbances .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
